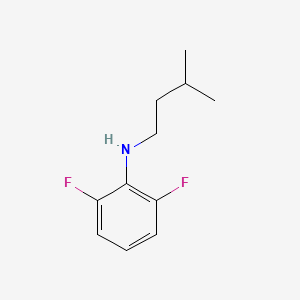
(Z)-3-methyl-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-methyl-4-oxobut-2-enoic acid is an organic compound with the molecular formula C5H6O3 It is characterized by the presence of a double bond in the Z-configuration, a methyl group, and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with pyruvic acid, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
(Z)-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (Z)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. These interactions can modulate cellular processes and influence biological outcomes.
類似化合物との比較
Similar Compounds
3-methyl-2-butenal: Similar in structure but lacks the keto group.
3-methyl-2-buten-1-ol: Contains a hydroxyl group instead of a keto group.
3-methyl-2-buten-1-amine: Contains an amino group instead of a keto group.
Uniqueness
(Z)-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of both a double bond in the Z-configuration and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
特性
分子式 |
C5H6O3 |
|---|---|
分子量 |
114.10 g/mol |
IUPAC名 |
(Z)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(3-6)2-5(7)8/h2-3H,1H3,(H,7,8)/b4-2- |
InChIキー |
VXAWORVMCLXEKH-RQOWECAXSA-N |
異性体SMILES |
C/C(=C/C(=O)O)/C=O |
正規SMILES |
CC(=CC(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


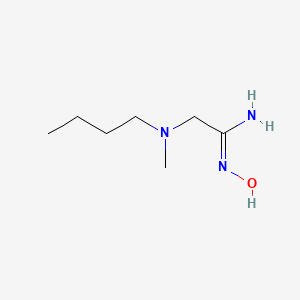
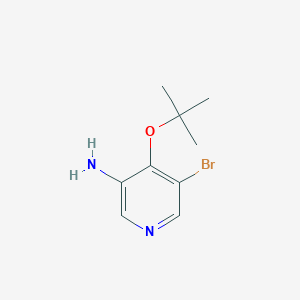

![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)

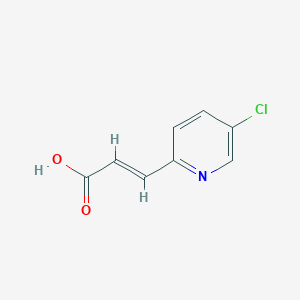
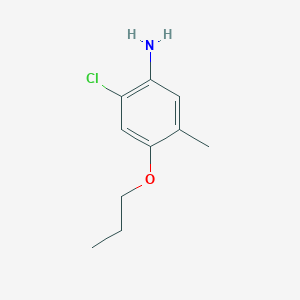
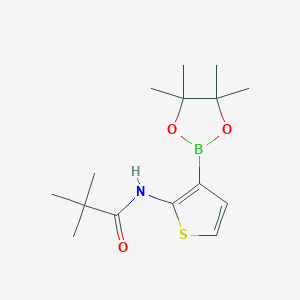
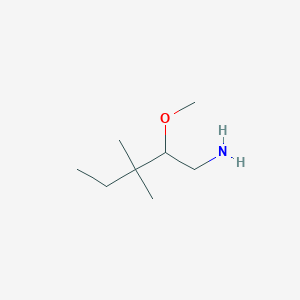
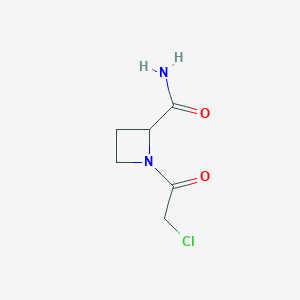
![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
